1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol
Description
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol is a substituted indan derivative featuring a hydroxyl group at position 5, tetramethyl groups at positions 1 and 3, and a 1-phenylethyl substituent at position 6. The 1-phenylethyl group introduces aromaticity and bulkiness, distinguishing it from simpler indan derivatives.
Properties
CAS No. |
93892-38-7 |
|---|---|
Molecular Formula |
C21H26O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-6-(1-phenylethyl)-2H-inden-5-ol |
InChI |
InChI=1S/C21H26O/c1-14(15-9-7-6-8-10-15)16-11-17-18(12-19(16)22)21(4,5)13-20(17,2)3/h6-12,14,22H,13H2,1-5H3 |
InChI Key |
QEHZZXVKRGIJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC3=C(C=C2O)C(CC3(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol typically involves the alkylation of indan derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity. The phenylethyl group may enhance lipophilicity, facilitating membrane permeability and intracellular access.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and its analogs:
Key Observations:
- Steric Hindrance : Tetramethyl groups at positions 1 and 3 may reduce the hydroxyl group’s reactivity or hydrogen-bonding capacity due to steric shielding.
- Molecular Weight : The target compound’s higher molecular weight (~294 g/mol) suggests distinct phase behavior (e.g., melting point, solubility) compared to lighter analogs like 4-methylindan-5-ol (150 g/mol) .
Biological Activity
1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol (CAS Number: 93892-38-7) is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H26O
- Molecular Weight : 294.43 g/mol
- Density : 1.013 g/cm³
- Boiling Point : 397.6ºC at 760 mmHg
- LogP : 5.5029 (indicating high lipophilicity)
Biological Activity Overview
Research indicates that 1,1,3,3-tetramethyl-6-(1-phenylethyl)indan-5-ol exhibits various biological activities including anti-inflammatory, antioxidant, and potential anticancer effects. Below are detailed findings from various studies.
Anti-inflammatory and Antioxidant Activities
One study highlighted the compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, showing significant scavenging ability comparable to established antioxidants.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 1,1,3,3-Tetramethyl-6-(1-phenylethyl)indan-5-ol | 85% |
| Ascorbic Acid (Vitamin C) | 90% |
| Trolox | 80% |
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study: Apoptosis Induction in Cancer Cells
A recent study investigated the effects of the compound on human breast cancer cells (MCF-7). Results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were noted.
The biological activity of 1,1,3,3-tetramethyl-6-(1-phenylethyl)indan-5-ol is believed to be mediated through multiple pathways:
- Inhibition of NF-kB Pathway : Reducing inflammation by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
- Antioxidant Defense Activation : Enhancing the expression of endogenous antioxidant enzymes.
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
